molecular formula C12H15Cl2NO B6043502 N-tert-butyl-2-(2,4-dichlorophenyl)acetamide

N-tert-butyl-2-(2,4-dichlorophenyl)acetamide

Cat. No.: B6043502
M. Wt: 260.16 g/mol
InChI Key: VRZLLGIWTDLXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-(2,4-dichlorophenyl)acetamide: is an organic compound with the molecular formula C12H16Cl2NO. It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by a tert-butyl group and a 2,4-dichlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with tert-butyl acetate in the presence of a catalyst such as zinc perchlorate (Zn(ClO4)2·6H2O). The reaction is carried out under mild conditions, usually at a temperature of around 50°C, and yields the desired amide in high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-tert-butyl-2-(2,4-dichlorophenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-tert-butyl-2-(2,4-dichlorophenyl)acetamide is used as an intermediate in the synthesis of other complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of amide derivatives on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications .

Medicine: this compound has been investigated for its potential use in the treatment of various diseases. Its derivatives have shown promise as anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain herbicides and pesticides .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    N-tert-butyl-2-(2,4-dichlorophenyl)ethylamine: A reduction product of the original compound.

    2,4-Dichloroacetanilide: A structurally similar compound with different functional groups.

    N-tert-butyl-2-(2,4-dichlorophenyl)acetamide N-oxide: An oxidation product of the original compound.

Uniqueness: this compound is unique due to its specific tert-butyl and 2,4-dichlorophenyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

N-tert-butyl-2-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-12(2,3)15-11(16)6-8-4-5-9(13)7-10(8)14/h4-5,7H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZLLGIWTDLXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.